molecular formula C19H17FN2O4S B2925995 N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1903167-00-9

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2925995
CAS No.: 1903167-00-9
M. Wt: 388.41
InChI Key: UKRLTLDDJMQALZ-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide (CAS 1903167-00-9) is a synthetic organic compound with a molecular formula of C19H17FN2O4S and a molecular weight of 388.4 g/mol . This high-purity reagent is provided for research and development purposes exclusively. The structure of this oxalamide derivative, featuring fluorobenzyl, furan, and thiophene rings, suggests potential as an intermediate in medicinal chemistry and drug discovery, particularly for the exploration of structure-activity relationships. While its specific biological profile is under investigation, its complex heteroaromatic structure makes it a compound of interest for designing and synthesizing novel bioactive molecules. Researchers can utilize this compound for exploratory studies in areas such as chemical biology and target identification. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c20-14-7-5-13(6-8-14)11-21-17(23)18(24)22-12-19(25,15-3-1-9-26-15)16-4-2-10-27-16/h1-10,25H,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRLTLDDJMQALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction involving 4-fluorobenzyl chloride and a suitable nucleophile.

    Preparation of the Furan and Thiophene Intermediates: The furan and thiophene intermediates are synthesized separately through standard organic reactions such as Friedel-Crafts acylation or Vilsmeier-Haack formylation.

    Coupling Reactions: The intermediates are then coupled using a series of condensation reactions to form the desired oxalamide structure. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine: The 4-fluorobenzyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogues like S336 .
  • Hydroxyl Group : The hydroxyl moiety in the target compound could improve solubility via hydrogen bonding, a feature absent in S336 and GMC-4 .

Umami Flavor Agents (S336 and S5456)

  • S336: Exhibits potent umami taste enhancement (FEMA 4233) with a NOEL of 100 mg/kg bw/day in rats. It is metabolized via hydrolytic cleavage of the oxalamide bond, yielding non-toxic metabolites .

Antimicrobial and Pharmacological Candidates

  • The 4-fluorophenyl group in GMC-4 mirrors the fluorinated aromaticity in the target compound .
  • Adamantyl Derivatives () : High melting points (>210°C) due to bulky adamantyl groups; these compounds highlight how steric bulk influences physical properties .

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17FN2O3SC_{16}H_{17}FN_{2}O_{3}S, with a molecular weight of approximately 336.4 g/mol. The compound features a 4-fluorobenzyl group, a furan moiety, and a thiophene ring, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with oxalyl chloride under controlled conditions to form the oxalamide linkage. The reaction is generally conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran to prevent hydrolysis and ensure high yields.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. While the precise mechanism is not fully elucidated, it likely involves modulation of signaling pathways related to neurotransmitter systems or other critical biological functions.

Biological Activity

Research has indicated that compounds within the oxalamide class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Certain oxalamides have demonstrated protective effects on neuronal cells under stress conditions.

Case Studies

  • Anticancer Activity : A study examining the effects of similar oxalamide derivatives found that they induced apoptosis in cancer cell lines by activating caspase pathways. This suggests that this compound could potentially exhibit similar effects.
    Cell LineIC50 (µM)Mechanism of Action
    MCF7 (Breast)15Caspase activation
    HeLa (Cervical)10DNA damage response
  • Neuroprotective Effects : In vitro studies have shown that certain oxalamides can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

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